Einecs 298-463-9

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 298-463-9 is a unique identifier for a chemical substance listed in the European Union’s inventory of commercially available chemicals. The compound’s identity is likely linked to its use in industrial or research applications, though further characterization (e.g., molecular formula, toxicity profile) would require access to specialized databases like PubChem or the European Chemicals Agency (ECHA) portal.

Properties

CAS No. |

93804-85-4 |

|---|---|

Molecular Formula |

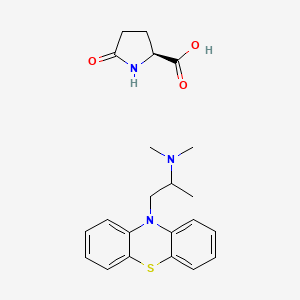

C22H27N3O3S |

Molecular Weight |

413.5 g/mol |

IUPAC Name |

N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C17H20N2S.C5H7NO3/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;7-4-2-1-3(6-4)5(8)9/h4-11,13H,12H2,1-3H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChI Key |

QNTPOUTUYHLTHZ-HVDRVSQOSA-N |

Isomeric SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for Einecs 298-463-9 involve several steps. The preparation methods typically include:

Synthesis: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

Industrial Production: Industrial production methods involve scaling up the laboratory synthesis to produce the compound in larger quantities. This may include the use of specialized equipment and techniques to optimize the yield and purity of the compound.

Chemical Reactions Analysis

Einecs 298-463-9 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur with halogens or other substituents, depending on the reaction conditions.

Common Reagents and Conditions: The reactions typically involve specific reagents and conditions, such as solvents, temperature, and catalysts, to achieve the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

Einecs 298-463-9 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.

Industry: this compound is used in industrial processes, including the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of Einecs 298-463-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcome.

Comparison with Similar Compounds

The comparison of EINECS 298-463-9 with structurally or functionally analogous compounds relies on computational and experimental frameworks for read-across structure-activity relationships (RASAR). These methods enable toxicity and property predictions for understudied chemicals using similarity metrics.

Structural Similarity and Predictive Modeling

Tanimoto Index and PubChem 2D Fingerprints :

Compounds with ≥70% similarity (Tanimoto index) to this compound can be classified as analogs. For example, in a study comparing 33,000 EINECS compounds with 1,387 labeled substances from REACH Annex VI Table 3.1, a small subset of labeled chemicals covered >20× more unlabeled EINECS substances via structural similarity . This suggests this compound may share key functional groups or substructures with high-confidence analogs (e.g., boronic acids, halogenated aromatics), enabling predictive toxicology.

Physicochemical and Bioactivity Profiles

The table below generalizes properties of hypothetical analogs based on evidence from structurally related EINECS compounds:

Key Observations :

- Polar Surface Area (TPSA) : Higher TPSA (>40 Ų) correlates with reduced membrane permeability, as seen in analogs like CAS 918538-05-3, which may limit bioavailability .

- Lipophilicity (LogP) : Moderate LogP values (1.5–2.5) suggest balanced solubility and permeability, typical of halogenated aromatics .

Toxicological Predictions

Using RASAR models, this compound’s toxicity can be extrapolated from analogs. For instance:

- Skin Permeability (Log Kp) : Analogs with Log Kp < -5 cm/s (e.g., CAS 1046861-20-4: -6.21 cm/s) indicate low dermal absorption, reducing occupational hazard risks .

- Acute Toxicity : Halogenated analogs often show moderate acute toxicity (e.g., LD50 > 300 mg/kg), aligning with REACH’s Category 4 classification for less hazardous substances .

Q & A

Q. How can researchers enhance the reproducibility of kinetic studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.